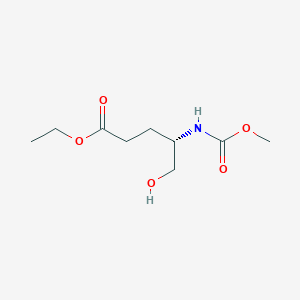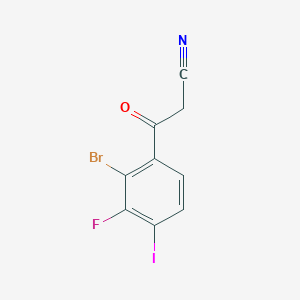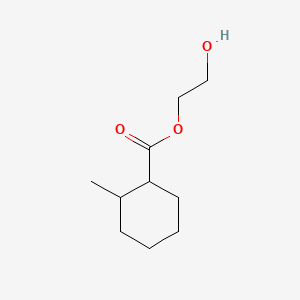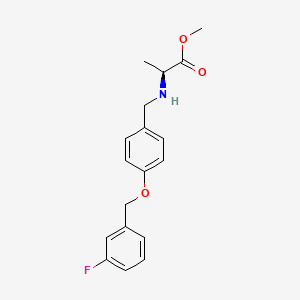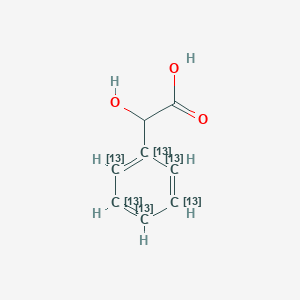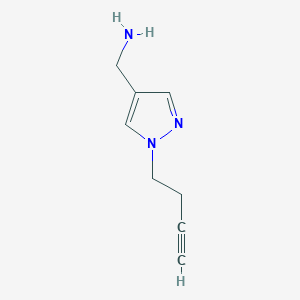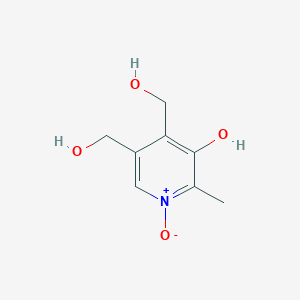![molecular formula C30H18Br2N2O3 B13435597 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of bromobenzoyl groups and an indolo-benzazepinone core, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzoyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one include:
7-(4-Bromobenzoyl)indolin-2-one (Bromfenac Lactam): Known for its anti-inflammatory properties.
Bromfenac (indol-indol) Dimer: Used in pharmaceutical research for its potential therapeutic effects.
Compared to these compounds, 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is unique due to its specific structural features and the presence of multiple bromobenzoyl groups, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C30H18Br2N2O3 |
|---|---|
Peso molecular |
614.3 g/mol |
Nombre IUPAC |
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one |
InChI |
InChI=1S/C30H18Br2N2O3/c31-19-11-7-16(8-12-19)28(35)22-5-1-3-18-15-24-25(30(37)34-26(18)22)21-4-2-6-23(27(21)33-24)29(36)17-9-13-20(32)14-10-17/h1-14,33H,15H2,(H,34,37) |
Clave InChI |
XYTDCDCYYMVHGT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=C1NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
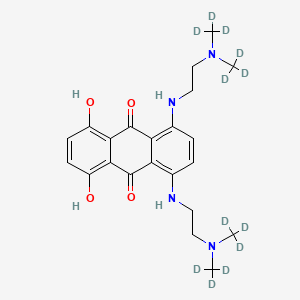
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
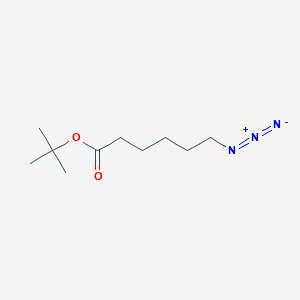
amine](/img/structure/B13435537.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
